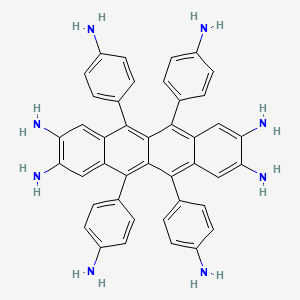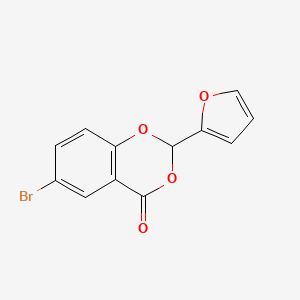![molecular formula C30H24OSn B14193344 [([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane CAS No. 840528-68-9](/img/structure/B14193344.png)
[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)oxystannane is an organotin compound characterized by the presence of a biphenyl group and three phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)oxystannane typically involves the reaction of triphenyltin chloride with a biphenyl derivative under specific conditions. One common method is the reaction of triphenyltin chloride with 4-hydroxybiphenyl in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)oxystannane may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: ([1,1’-Biphenyl]-4-yl)oxystannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.
- Reduction: Reduction reactions can convert the tin center to a lower oxidation state, potentially forming tin hydrides or other reduced species.
- Substitution: The compound can participate in substitution reactions where one or more phenyl groups are replaced by other substituents. This can be achieved using various reagents such as halogens or organometallic compounds.
- Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like bromine or iodine, and organometallic reagents like Grignard reagents, are commonly employed.
- Oxidation: Tin oxides and biphenyl derivatives.
- Reduction: Tin hydrides and reduced biphenyl compounds.
- Substitution: Various substituted biphenyl derivatives and organotin compounds.
Scientific Research Applications
Chemistry::
- Catalysis: ([1,1’-Biphenyl]-4-yl)oxystannane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
- Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Antimicrobial Agents: Organotin compounds, including ([1,1’-Biphenyl]-4-yl)oxystannane, have shown potential as antimicrobial agents against various pathogens.
- Anticancer Research: Some studies have explored the use of organotin compounds in cancer treatment due to their ability to interact with DNA and inhibit cell proliferation.
- Materials Science: The compound is used in the development of advanced materials, including coatings, plastics, and nanomaterials, due to its unique chemical properties.
- Electronics: It is employed in the fabrication of electronic components, such as semiconductors and sensors, owing to its conductive properties.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)oxystannane involves its interaction with molecular targets such as enzymes, DNA, and cellular membranes. The tin atom can coordinate with various ligands, facilitating catalytic processes or inhibiting biological functions. The biphenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds::
- Triphenyltin Chloride: A precursor in the synthesis of ([1,1’-Biphenyl]-4-yl)oxystannane, used in similar applications.
- Tributyltin Oxide: Another organotin compound with applications in antifouling paints and biocides.
- Dibutyltin Dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
- Structural Features: The presence of both biphenyl and triphenyl groups attached to the tin atom makes ([1,1’-Biphenyl]-4-yl)oxystannane unique in its structural and electronic properties.
- Reactivity: Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other organotin compounds.
- Applications: The compound’s versatility in catalysis, materials science, and biomedical research highlights its unique position among organotin compounds.
Properties
CAS No. |
840528-68-9 |
|---|---|
Molecular Formula |
C30H24OSn |
Molecular Weight |
519.2 g/mol |
IUPAC Name |
triphenyl-(4-phenylphenoxy)stannane |
InChI |
InChI=1S/C12H10O.3C6H5.Sn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;3*1-2-4-6-5-3-1;/h1-9,13H;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
FFLXBTJXXNXVBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)



![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)


![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
